1-(4-bromothiophen-2-yl)propan-1-ol
Description
1-(4-Bromothiophen-2-yl)propan-1-ol is a brominated thiophene derivative with a propan-1-ol moiety attached to the heterocyclic ring. Its molecular formula is C₇H₉BrOS, and its molecular weight is approximately 221.0 g/mol (calculated). The compound features a thiophene ring (a five-membered aromatic ring containing sulfur) substituted with a bromine atom at the 4-position and a propan-1-ol group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C7H9BrOS |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4,6,9H,2H2,1H3 |
InChI Key |
BFOBRSMDJOPKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CS1)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the propanol group. One common synthetic route is as follows:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of this compound: The brominated thiophene is then reacted with propanol under basic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromothiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-bromothiophen-2-yl)propan-1-ol with structurally related alcohols, focusing on molecular properties, reactivity, and applications:
Key Comparisons:
Electronic Effects :
- The thiophene ring in this compound is more electron-rich than the benzene ring in phenyl analogs (e.g., 1-(4-bromophenyl)propan-1-ol), influencing its reactivity in electrophilic substitutions or metal-catalyzed cross-coupling reactions .
- The bromine atom in all compounds enhances electrophilic substitution reactivity but may also increase steric hindrance depending on substitution patterns .
Hydrogen Bonding and Solubility :
- Primary alcohols (e.g., this compound) exhibit stronger hydrogen-bonding capacity than tertiary alcohols (e.g., 1-(4-bromophenyl)-2-methylpropan-2-ol), leading to higher solubility in polar solvents .
Spectral Distinctions :
- Infrared (IR) spectroscopy: The fingerprint region (500–1500 cm⁻¹) distinguishes positional isomers (e.g., propan-1-ol vs. propan-2-ol), suggesting that this compound would have a unique IR profile compared to phenyl analogs .
Synthetic Applications :
- 1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9) is synthesized via ketone reduction (e.g., 1-(4-bromophenyl)propan-1-one with Grignard reagents), a method likely applicable to the thiophene analog .
- Thiophene derivatives are pivotal in optoelectronic materials due to sulfur’s electron-donating effects, whereas phenyl analogs are more common in pharmaceutical intermediates .
Read-Across Potential: Positional isomers, such as [(butoxymethylethoxy)methylethoxy]propan-1-ol and PPG-3 Butyl Ether, exhibit similar physicochemical properties despite structural differences, suggesting that data from phenyl analogs could support safety assessments of this compound .
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via reduction of 4-bromothiophen-2-yl propan-1-one, analogous to methods used for 1-(4-bromophenyl)propan-1-ol (55% yield via column chromatography) .
- Reactivity : The thiophene ring’s electron-rich nature may enhance nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) compared to phenyl analogs .
- Safety and Handling: While hazard data are unavailable for the target compound, analogs like dodecyl hydrogen sulfate-1-[bis(2-hydroxypropyl)amino]propan-1-ol highlight the importance of evaluating alcohol derivatives for toxicity and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
